Ternary Complex Cooperativity vs. dBET6 & dBET57
dBET23 exhibits distinct negative binding cooperativity when forming the DDB1ΔB-CRBN-dBET23-BRD4BD1 ternary complex. Its cooperative factor (α) is 0.4, which is intermediate between dBET6 (α = 0.6) and dBET57 (α = 0.8) [1]. This quantitative difference in binding thermodynamics indicates that dBET23 has a unique propensity for ternary complex formation compared to its closest structural analogs [2].
| Evidence Dimension | Ternary Complex Binding Cooperativity (Cooperative factor α) |
|---|---|
| Target Compound Data | α = 0.4 |
| Comparator Or Baseline | dBET6 (α = 0.6); dBET57 (α = 0.8) |
| Quantified Difference | Cooperativity factor is 33% lower than dBET6 and 50% lower than dBET57. |
| Conditions | In vitro TR-FRET assay using DDB1ΔB-CRBN and BRD4BD1 proteins [1] |
Why This Matters
Binding cooperativity is a direct predictor of the efficiency of target ubiquitination and degradation; selecting dBET23 over dBET6 ensures a defined, moderate cooperativity profile, which is crucial for dose-response experiments.
- [1] Nowak RP, DeAngelo SL, Buckley D, et al. Plasticity in binding confers selectivity in ligand-induced protein degradation. Nat Chem Biol. 2018;14(7):706-714. Table 1. View Source
- [2] Nowak RP, DeAngelo SL, Buckley D, et al. Plasticity in binding confers selectivity in ligand-induced protein degradation. Nat Chem Biol. 2018;14(7):706-714. Figure 2. View Source
